molecular formula C7H3ClN4 B6284854 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile CAS No. 1356017-80-5

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No.: B6284854
CAS No.: 1356017-80-5
M. Wt: 178.6
InChI Key:
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Description

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core with a chlorine atom at the 4-position and a cyano group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrrole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The cyano group at the 7-position can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to interact with specific biological molecules in a selective manner.

Comparison with Similar Compounds

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be compared with other similar compounds, such as:

    4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile: This compound has a cyano group at the 5-position instead of the 7-position, which can lead to different chemical and biological properties.

    Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives of pyrrolo[2,1-f][1,2,4]triazine have been studied for their potential applications in medicinal chemistry and materials science. The presence of different substituents can significantly impact their reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1356017-80-5

Molecular Formula

C7H3ClN4

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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